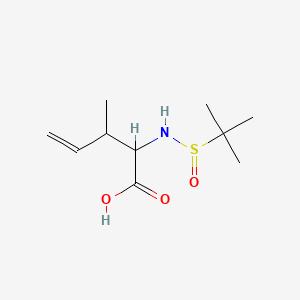![molecular formula C25H21N5O4 B12505150 7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé contient plusieurs groupes fonctionnels, notamment un groupe benzodioxole, un cycle indole et un noyau pyrazolopyrimidine, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires benzodioxole et indole, suivie de leur couplage avec un dérivé de pyrazolopyrimidine. Les étapes clés comprennent:
Formation de l'intermédiaire benzodioxole : Ceci implique la réaction du catéchol avec le chlorure de méthylène en conditions acides pour former le cycle benzodioxole.
Synthèse de l'intermédiaire indole : Le cycle indole est synthétisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone.
Réaction de couplage : Les intermédiaires benzodioxole et indole sont couplés avec un dérivé de pyrazolopyrimidine en utilisant un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Des techniques telles que la synthèse à flux continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour mettre à l'échelle efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire des groupes fonctionnels spécifiques.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur les cycles benzodioxole ou indole, où les nucléophiles remplacent les substituants existants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C)
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide a des applications diverses dans la recherche scientifique:
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires et les interactions protéiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et influençant diverses voies biochimiques. Par exemple, il peut inhiber l'activité de certaines kinases, conduisant à la suppression de la prolifération cellulaire dans les cellules cancéreuses.
Applications De Recherche Scientifique
7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-méthylpropanoïque acide
- 2-(1,3-Benzodioxol-5-yl)éthanamine
Unicité
Comparé à des composés similaires, 7-(2H-1,3-benzodioxol-5-yl)-N-[2-(5-méthoxy-1H-indol-3-yl)éthyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide se démarque par sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles hétérocycliques. Cet agencement unique renforce son potentiel pour des applications diverses dans la recherche et l'industrie, ce qui en fait un composé précieux pour une exploration plus approfondie.
Propriétés
Formule moléculaire |
C25H21N5O4 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c1-32-17-3-4-20-18(11-17)16(12-28-20)6-8-27-25(31)19-13-29-30-21(7-9-26-24(19)30)15-2-5-22-23(10-15)34-14-33-22/h2-5,7,9-13,28H,6,8,14H2,1H3,(H,27,31) |
Clé InChI |
LZIUCDWUKGWVOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
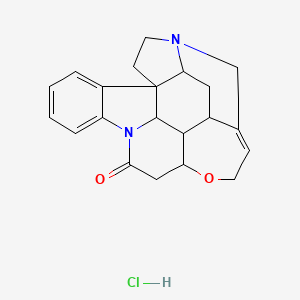
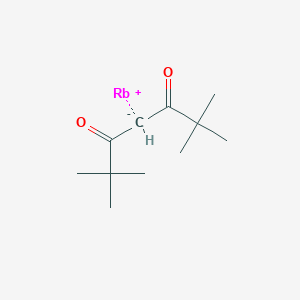
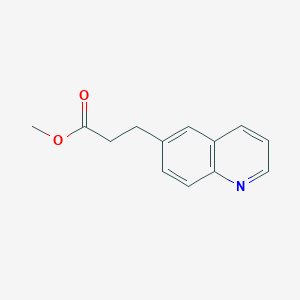
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

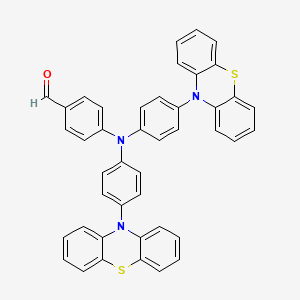
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B12505122.png)
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
amine) chloride](/img/structure/B12505131.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
